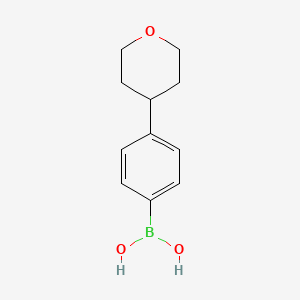
Coumarin 510
Vue d'ensemble
Description
Coumarin 510 is not specifically mentioned in the provided papers; however, the term "coumarin" refers to a class of compounds known as benzopyrones, which are characterized by their wide range of biological activities. Coumarins are found in many plants and are also synthesized artificially. They have been studied for their potential therapeutic effects, including anti-cancer, anti-coagulant, anti-viral, anti-inflammatory, and anti-oxidant properties .
Synthesis Analysis
The synthesis of coumarins can be achieved through various synthetic pathways. The versatility of the coumarin scaffold allows for the creation of a large variety of functionalized coumarins. Synthetic transformations of coumarins are relatively straightforward, which makes them accessible for drug discovery and the development of new pharmacological agents . The synthesis often involves the reaction of different starting materials such as phenols or acids with appropriate reagents to construct the coumarin core .
Molecular Structure Analysis
The coumarin nucleus can be easily modified, which allows for the design of new compounds with specific biological activities. The structure of coumarins includes a benzene ring fused to a pyrone ring, and the different substituents attached to this nucleus can significantly influence the biological activity of the derivatives . The structural diversity of coumarins has led to their classification into various categories, such as simple coumarins, furocoumarins, and pyranocoumarins .
Chemical Reactions Analysis
Coumarins undergo a range of chemical reactions that can modify their structure and, consequently, their biological activity. These reactions include, but are not limited to, addition reactions, condensation, and functional group transformations. The reactivity of the coumarin scaffold allows for the generation of diverse derivatives with potential pharmacological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of coumarins are influenced by their specific structure. These properties include solubility, melting point, and stability, which are important for their biological function and potential use as pharmaceutical agents. The presence of different functional groups can alter these properties, affecting the compound's bioavailability and metabolism .
Relevant Case Studies
Several studies have highlighted the potential of coumarins in the treatment of various diseases. For instance, some coumarin derivatives have shown promise as anti-cancer agents, particularly in breast cancer therapy. They have been found to inhibit enzymes such as sulfatase and aromatase, which are relevant in the pathophysiology of breast cancer . Additionally, coumarins have been investigated for their anti-tumor mechanisms, including the inhibition of carbonic anhydrase and interference with signaling pathways that are crucial for cancer cell survival . The antioxidant activity of new coumarin derivatives has also been studied, showing that these compounds can be effective in scavenging free radicals .
Applications De Recherche Scientifique
1. Versatile Biological Activities
Coumarin derivatives, including Coumarin 510, are recognized for their broad range of biological activities. These compounds interact with various enzymes and receptors in living organisms, demonstrating potential in treating various diseases. The ease of synthesis and modification of the coumarin nucleus allows for the exploration of new compounds in medicinal chemistry, agrochemicals, cosmetics, and fragrances (Annunziata et al., 2020).
2. Optoelectronic Properties for Solar Cell and Laser Applications
This compound has significant applications in optoelectronics, such as in dye-sensitized solar cells (DSCs) and dye lasers. Research on the molecular structures of coumarin dyes, including this compound, reveals a correlation between the structure and UV-vis peak absorption wavelength, influencing the performance in DSCs and laser technologies (Liu et al., 2012).
3. Anti-Inflammatory Properties
Coumarin compounds exhibit potential anti-inflammatory properties. Studies have shown that coumarins can inhibit various inflammatory parameters such as cytokines, nitric oxide, and nuclear factor-kappa B. This indicates their potential as candidates for developing new anti-inflammatory therapeutic drugs (Mello & Fröde, 2018).
4. Coumarin Hybrids as Therapeutic Agents
The hybridization of coumarin molecules with other pharmacological agents has led to the development of multifunctional compounds. These hybrids exhibit multiple pharmacological activities and are potential drug candidates for treating multifactorial diseases like cancer, Alzheimer's, and cardiovascular diseases (Sandhu et al., 2014).
5. Applications in Medicinal Chemistry
Coumarin derivatives are extensively used in medicinal chemistry, demonstrating activities as anticoagulants, anticancer, antioxidant, antiviral, anti-diabetic, and anti-inflammatory agents. The diverse biological activities of coumarins, including their use as fluorescent sensors for biological systems, highlight their significance in medicinal research (Pereira et al., 2018).
Mécanisme D'action
Target of Action
Coumarin 510, like other coumarins, primarily targets the Cytochrome P450 2A6 in humans . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of various substances within the body.
Mode of Action
Coumarins are known to inhibit the synthesis of vitamin k, a key component in blood clotting . This interaction results in changes in the coagulation cascade, affecting the conversion of prothrombin to thrombin .
Biochemical Pathways
Coumarins are secondary metabolites that originate from the phenylpropanoid pathway . The first step of the coumarin biosynthesis pathway is ortho-hydroxylation of cinnamates, which branches off from lignin biosynthesis . The metabolism of coumarin involves two main pathways: the 7-hydroxylation, and the opening of the lactone ring with the loss of carbon dioxide .
Pharmacokinetics
The pharmacokinetics of coumarins, including this compound, involve absorption, distribution, metabolism, and excretion (ADME). Upon oral ingestion, only 2 to 6% of the drug enters the bloodstream . The rest of the dose appears quantitatively as 7-Hydroxycoumarin and 7-Hydroxycoumarin glucuronide in systemic circulation, suggesting an extensive first-pass effect .
Result of Action
The result of this compound’s action is largely dependent on its interaction with its target and the subsequent biochemical pathways it affects. As an inhibitor of vitamin K synthesis, it can affect blood clotting processes. Additionally, coumarins have been found to have anticoagulant, anticancer, antiviral activities, and they can behave as enzyme inhibitors or display antioxidant or anti-inflammatory activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and polarity of the microenvironment can affect the fluorescence of coumarins . Additionally, factors such as diet, concurrent drug therapy, and genetic variation can affect the anticoagulation response of coumarins .
Safety and Hazards
While specific safety and hazard information for Coumarin 510 is not available, coumarins in general should be handled in a well-ventilated place, avoiding contact with skin and eyes . Some research suggests that coumarin may be carcinogenic and could promote the formation of tumor cells when consumed in very high doses .
Orientations Futures
Coumarin derivatives, including Coumarin 510, have numerous applications in biomedical research, industrial branches, and medical science . Their molecular architecture ensures their prominent role in drug development due to their plethora of pharmacological properties . Therefore, the development of novel coumarin derivatives with improved properties and reduced side effects is a promising direction for future research .
Analyse Biochimique
Biochemical Properties
Coumarin 510, like other coumarins, interacts with various enzymes, proteins, and biomolecules. It has been found to inhibit enzymes such as monoamine oxidase, cholinesterase, and aromatase . The interactions between this compound and these enzymes are believed to be due to the unique physicochemical features of the coumarin scaffold .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit the migration of MDA-MB-231 breast tumor cells . Additionally, it has been suggested that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that this compound may act as an anionic protonophore, uncoupling mitochondrial electron transport and preventing mitochondrial signal in tumor cell lines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been reported that this compound exhibits high fluorescence when electron-donating substituents are present, making it useful for fluorescent labeling of biomolecules .
Metabolic Pathways
This compound is likely involved in various metabolic pathways. The metabolism of coumarins typically involves two main pathways: 7-hydroxylation and the opening of the lactone ring with the loss of carbon dioxide .
Subcellular Localization
It has been suggested that changes in the subcellular distribution of cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of coumarins, may contribute to resistance to coumarin-induced hepatic necrosis .
Propriétés
IUPAC Name |
5-pyridin-3-yl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-20-17(14-4-1-7-21-12-14)11-15-10-13-5-2-8-22-9-3-6-16(18(13)22)19(15)24-20/h1,4,7,10-12H,2-3,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEAIIVRKIVRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C5=CN=CC=C5)CCCN3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



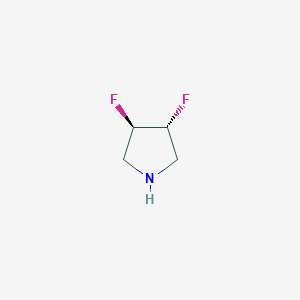
![3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3030079.png)
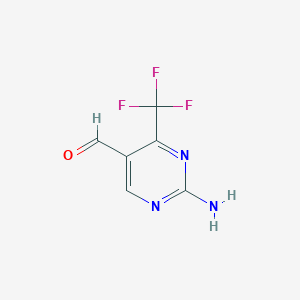
![[4]-Gingerdiol 3,5-diacetate](/img/structure/B3030081.png)
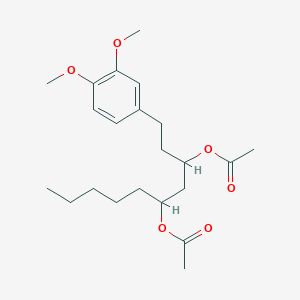

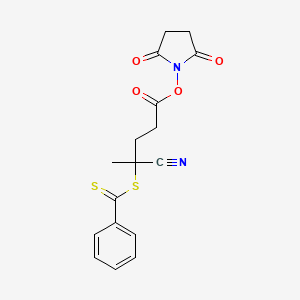
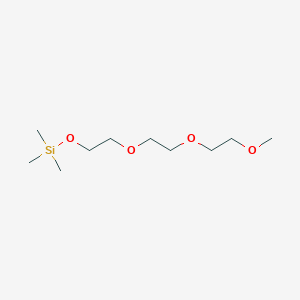
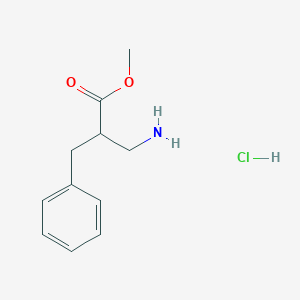
![4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3030090.png)
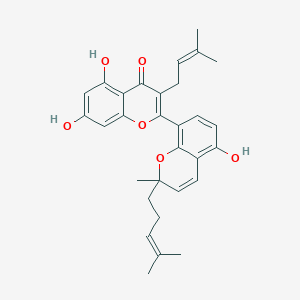
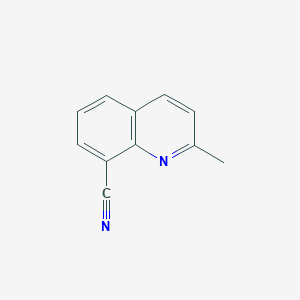
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B3030096.png)
